1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan
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Overview
Description
1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan is a complex organic compound characterized by its unique fused ring structure
Preparation Methods
The synthesis of 1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan typically involves multi-step organic reactions. The synthetic routes often include cyclization reactions, where the thieno and furan rings are formed and fused together. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan can be compared with other similar compounds, such as:
Thienofurans: Compounds with similar fused ring structures but different substituents.
Benzofurans: Compounds with a fused benzene and furan ring.
Thiophenes: Compounds with a sulfur-containing five-membered ring.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which may offer advantages in certain applications over its analogs.
Properties
CAS No. |
50708-16-2 |
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Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
3-oxa-7-thiatricyclo[3.3.1.01,5]nonane |
InChI |
InChI=1S/C7H10OS/c1-6-2-8-3-7(1,6)5-9-4-6/h1-5H2 |
InChI Key |
GSUAOSAWDIONMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C23C1(COC2)CSC3 |
Origin of Product |
United States |
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